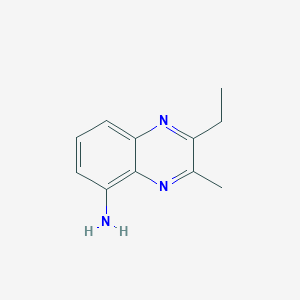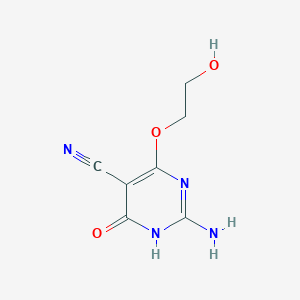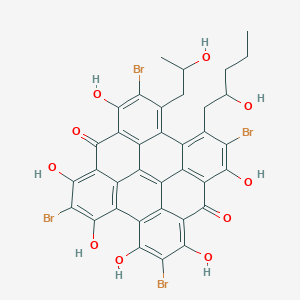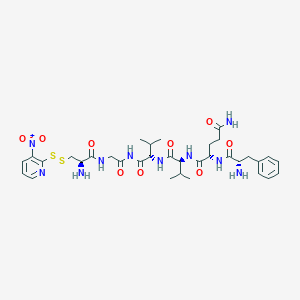![molecular formula C31H34N2O3S B144713 benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate CAS No. 179532-60-6](/img/structure/B144713.png)
benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate is an intriguing organic compound known for its complex structure and diverse potential applications. Its unique configuration, featuring multiple benzyl groups and a thieno[3,4-d]imidazole core, makes it a point of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate typically involves multi-step organic reactions. Key steps may include:
Formation of the Thieno[3,4-d]imidazole Core: : This can involve cyclization reactions using suitable precursors like 2-aminothiophenol and carbonyl compounds under acidic or basic conditions.
Attachment of Benzyl Groups: : This step might require Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Esterification:
Industrial Production Methods: While specific industrial production methods for this compound may not be widely documented, scaling up typically involves optimizing reaction conditions, catalysts, and purification processes to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate can participate in various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents like potassium permanganate or chromates can modify the functional groups or cleave specific bonds.
Reduction: : Agents like lithium aluminum hydride (LiAlH4) can reduce ketones or other groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or thieno[3,4-d]imidazole groups.
Common Reagents and Conditions: Typical reagents may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases depending on the desired transformation.
Major Products: Reaction outcomes can vary, but major products might include oxidized or reduced derivatives of the original compound, substituted benzyl derivatives, and cleavage products from intense reactions.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate holds promise in several research domains:
Chemistry: : As a model compound for studying reaction mechanisms, molecular interactions, and synthesis strategies.
Medicine: : Investigated for pharmacological activities, including potential roles as an inhibitor or activator of specific biological targets.
Wirkmechanismus
The compound's mechanism of action can vary based on its application:
Molecular Targets: : It might interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Its effects could involve alteration of signal transduction pathways, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar thieno[3,4-d]imidazole cores, benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate stands out due to:
Unique Structure: : Multiple benzyl groups and the specific pentanoate ester functionalization.
Diverse Reactivity: : Broad spectrum of chemical reactions and potential transformations.
Specific Applications: : Targeted use in specific scientific research fields.
Similar Compounds: Some similar compounds include:
Thieno[3,4-d]imidazole derivatives with different substituents.
Other benzylated heterocyclic compounds.
Ester derivatives of related imidazole systems.
This compound's uniqueness lies in its distinct combination of structural elements and versatile applications, making it a valuable subject of study across various disciplines.
Eigenschaften
IUPAC Name |
benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3S/c34-29(36-22-26-16-8-3-9-17-26)19-11-10-18-28-30-27(23-37-28)32(20-24-12-4-1-5-13-24)31(35)33(30)21-25-14-6-2-7-15-25/h1-9,12-17,27-28,30H,10-11,18-23H2/t27-,28-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRMIBSNWFWPZ-XEVVZDEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)











